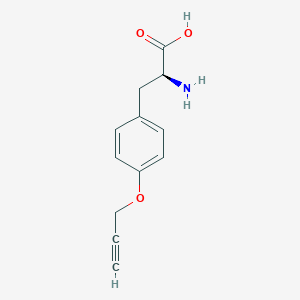

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is a chemical compound with the CAS Number: 610794-20-2. It has a molecular weight of 219.24 and its linear formula is C12H13NO3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is represented by the linear formula C12H13NO3 .

Physical And Chemical Properties Analysis

“(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

-

Chemical Probe Synthesis

- Field : Organic Chemistry

- Application : This compound is used as a trifunctional building block in the synthesis of chemical probes . It contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle .

- Method : The compound is appended to a ligand or pharmacophore through its amine linker . This allows for UV light-induced covalent modification of a biological target .

- Results : The alkyne tag allows for downstream applications .

-

Anti-tubercular Agents

- Field : Medicinal Chemistry

- Application : Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .

- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

-

Chemical Probe Synthesis

- Field : Organic Chemistry

- Application : This compound is used as a trifunctional building block in the synthesis of chemical probes . It contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle .

- Method : The compound is appended to a ligand or pharmacophore through its amine linker . This allows for UV light-induced covalent modification of a biological target .

- Results : The alkyne tag allows for downstream applications .

-

Anti-tubercular Agents

- Field : Medicinal Chemistry

- Application : Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .

- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

-

Chemical Probe Synthesis

- Field : Organic Chemistry

- Application : This compound is used as a trifunctional building block in the synthesis of chemical probes . It contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle .

- Method : The compound is appended to a ligand or pharmacophore through its amine linker . This allows for UV light-induced covalent modification of a biological target .

- Results : The alkyne tag allows for downstream applications .

-

Anti-tubercular Agents

- Field : Medicinal Chemistry

- Application : Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .

- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXMFBNJRFXRCX-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460186 |

Source

|

| Record name | p-propargyloxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid | |

CAS RN |

610794-20-2 |

Source

|

| Record name | p-propargyloxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.